molecular formula C24H24FN3O6 B2819634 ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-42-7

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2819634
CAS No.: 899733-42-7
M. Wt: 469.469
InChI Key: VSVADVBYALMHEK-UHFFFAOYSA-N
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Description

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a multifaceted structure

Scientific Research Applications

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and side effects.

Comparison with Similar Compounds

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds, such as other pyridazine derivatives. These comparisons highlight its unique structural features and potential advantages, such as improved efficacy or reduced toxicity. Similar compounds may include:

  • Ethyl 1-(4-chlorophenyl)-4-(2-((4-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-(2-((4-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

These comparisons provide valuable insights into the structure-activity relationships and guide the design of new compounds with enhanced properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O6/c1-3-33-24(31)23-20(14-22(30)28(27-23)18-8-6-17(25)7-9-18)34-15-21(29)26-13-12-16-4-10-19(32-2)11-5-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVADVBYALMHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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